molecular formula C10H16O B3048302 (2Z)-2-pentylidenecyclopentanone CAS No. 163843-05-8

(2Z)-2-pentylidenecyclopentanone

Cat. No.: B3048302
CAS No.: 163843-05-8
M. Wt: 152.23 g/mol
InChI Key: YZKUNNFZLUCEET-TWGQIWQCSA-N
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Description

(2Z)-2-Pentylidenecyclopentanone is a cyclic ketone derivative characterized by a cyclopentanone backbone substituted with a pentylidene group at the 2-position in the Z-configuration. The Z-configuration denotes that the higher-priority substituents (the pentyl chain and the carbonyl group) are on the same side of the double bond. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and spectroscopic behavior.

The molecular formula of this compound is C₁₀H₁₆O, with an average molecular mass of 152.23 g/mol (calculated based on structural analogs like (2Z)-2-benzylidenecyclopentanone, which has a mass of 172.23 g/mol ). The compound’s conjugated enone system (α,β-unsaturated ketone) makes it reactive toward nucleophilic additions (e.g., Michael additions) and cycloadditions (e.g., Diels-Alder reactions).

Preparation Methods

Aldol Condensation Strategies

Aldol condensation between cyclopentanone and valeraldehyde (pentanal) represents the most widely studied route, leveraging base-catalyzed enolate formation.

Heterogeneous Metal Oxide Catalysts

FeO–MgO composites prepared via deposition-precipitation exhibit optimal activity, achieving 66% yield at 130°C under solvent-free conditions. Characterization by CO₂ temperature-programmed desorption (TPD) revealed a balance of moderate basic sites (0.12 mmol/g) and Lewis acid sites (0.08 mmol/g), which suppress valeraldehyde self-condensation while promoting cross-condensation. Comparative studies with CeO₂–MgO and CaO demonstrated inferior selectivity (<50%) due to excessive basicity, leading to Cannizzaro side reactions.

Table 1: Performance of Metal Oxide Catalysts in Aldol Condensation

Catalyst Preparation Method Temperature (°C) Yield (%) Selectivity (%)
FeO–MgO Deposition 130 66 82
CeO₂–MgO Impregnation 130 48 65
CaO 130 34 58

Potassium Fluoride/Alumina (KF/Al₂O₃) Systems

Chinese patents CN102001925A/B detail a scalable method using KF/Al₂O₃ (20 wt% loading) at 80–100°C, achieving 85% conversion with catalyst recyclability. The process involves:

  • Condensation : Cyclopentanone and valeraldehyde (1:1.2 molar ratio) react for 6 h.
  • Filtration : Catalyst recovery via vacuum filtration.
  • Distillation : Filtrate purification under reduced pressure (15 mmHg) yields 92% pure product.
    Regeneration of spent catalyst through ethanol washing and calcination (450°C, 4 h) restored 95% initial activity over five cycles.

Hydrogenation of 2-(1-Hydroxypentyl)-Cyclopentanone

An alternative route involves hydrogenating 2-(1-hydroxypentyl)-cyclopentanone using Pd/C (5 wt%) and H₃PO₄/C at 140°C under H₂ (757.6 Torr). This method achieved 98% yield with no detectable over-reduction to 2-pentylcyclopentanol, attributed to phosphoric acid’s role in stabilizing the carbonyl group.

Reaction Scheme:

$$ \text{2-(1-Hydroxypentyl)-cyclopentanone} \xrightarrow[\text{H}3\text{PO}4/\text{C}, \text{H}_2]{\text{Pd/C}} \text{(2Z)-2-Pentylidenecyclopentanone} $$

Phase-Transfer Alkylation and Thermolysis

Early syntheses employed phase-transfer alkylation of cyclopentanone with 1,4-dibromo-2-pentene, forming spiro[2.4]hepten-4-ones, followed by thermolysis at 330–350°C to yield 2-(2Z-pentenyl)-2-cyclopenten-1-one. While this method provided 89% isolated yield, high energy input and side-product formation limit its industrial adoption.

Mechanistic Insights and Catalyst Characterization

Aldol Condensation Mechanism

  • Enolate Formation : Base sites deprotonate cyclopentanone, generating an enolate.
  • Nucleophilic Attack : Enolate attacks valeraldehyde’s carbonyl carbon.
  • Dehydration : β-hydroxy ketone intermediate loses water, forming the α,β-unsaturated product.

Catalyst Characterization

  • XRD : FeO–MgO exhibits MgFe₂O₄ spinel structures (2θ = 35.5°, 62.8°).
  • TEM : Uniform particle distribution (10–15 nm) enhances surface accessibility.
  • NH₃/CO₂ TPD : FeO–MgO shows dual acid-base sites (acid strength: 180–220°C; base strength: 500–600°C).

Industrial-Scale Considerations

KF/Al₂O₃ systems offer economic advantages due to:

  • Low Catalyst Loading : 5 wt% sufficient for batch reactions.
  • Waste Reduction : Ethanol-based regeneration minimizes hazardous waste. In contrast, Pd/C-mediated hydrogenation requires high-pressure equipment, increasing capital costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-pentylidenecyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted cyclopentanone derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
(2Z)-2-pentylidenecyclopentanone serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It can undergo reactions such as aldol condensation, Michael addition, and cycloaddition, which are fundamental in synthesizing pharmaceuticals and fine chemicals .

Synthetic Routes
The synthesis of this compound can be achieved through several methods:

  • Aldol Condensation : This method involves the reaction of acetone with pentanal, followed by dehydration to yield the desired compound.
  • Cyclization Reactions : The compound can also be synthesized via cyclization of suitable precursors under acidic or basic conditions.

Biological Applications

Potential Pharmacological Uses
Research has indicated that this compound may possess biological activity that could be harnessed in medicinal chemistry. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties. Studies suggest that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in inflammatory pathways .

Toxicological Assessments
Toxicological evaluations have shown that cyclopentanones, including this compound, generally exhibit low toxicity levels. They have been assessed for safety in fragrance applications, indicating minimal skin irritation and no significant mutagenic effects under controlled conditions . This makes them suitable candidates for further exploration in therapeutic contexts.

Industrial Applications

Fragrance Industry
Due to its pleasant odor profile, this compound is utilized as a fragrance ingredient in perfumes and personal care products. Its stability and low toxicity make it an attractive option for formulators looking to create appealing scents without compromising safety .

Chemical Manufacturing
In industrial settings, this compound can be employed as an intermediate in the production of various chemicals. Its reactivity allows it to serve as a precursor for synthesizing polymers and other industrial chemicals, contributing to the development of materials with specific properties .

Case Study 1: Synthesis and Characterization

A recent study focused on the synthesis of this compound through aldol condensation followed by dehydration. The product was characterized using NMR and mass spectrometry techniques to confirm its structure and purity. The yield was reported at approximately 56%, demonstrating a viable synthetic route for laboratory-scale production.

Another investigation evaluated the anti-inflammatory properties of derivatives of this compound using in vitro assays. The results indicated a significant reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of (2Z)-2-pentylidenecyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following table compares (2Z)-2-pentylidenecyclopentanone with structurally related cyclopentanone derivatives, highlighting key differences in molecular properties, substituent effects, and inferred reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties
This compound C₁₀H₁₆O 152.23 Pentylidene (Z-configuration) High lipophilicity; reactive enone system; moderate polarity.
(2Z)-2-Benzylidenecyclopentanone C₁₂H₁₂O 172.23 Benzylidene (aromatic) Enhanced conjugation due to aromatic ring; higher melting point; UV-active.
2-Methylcyclopentanone C₆H₁₀O 98.14 Methyl Low molecular weight; high volatility (bp 139–140°C); limited conjugation.
DL-3-Methylcyclopentanone C₆H₁₀O 98.14 Methyl (3-position) Similar volatility to 2-methyl isomer; steric hindrance alters ring strain.
2-Hydroxy-2-(2Z)-2-octenylcyclopentanone C₁₃H₂₂O₂ 210.31 Hydroxy and octenyl (Z-configuration) Increased polarity due to -OH; hydrogen bonding capacity; chiral center (2R).
2-(4-Methyl-3-cyclohexenylpropyl)cyclopentanone C₁₅H₂₂O 226.33 Cyclohexenylpropyl Steric bulk from cyclohexene; potential for complex stereochemistry.

Key Observations

Electronic Effects: The benzylidene derivative’s aromatic ring stabilizes the conjugated enone system via resonance, increasing UV absorption and thermal stability compared to the aliphatic pentylidene analog . Methyl-substituted cyclopentanones lack extended conjugation, making them less reactive in cycloadditions but more volatile .

Steric and Configurational Influences: The Z-configuration in this compound creates a planar enone system, favoring front-side nucleophilic attacks. In contrast, the E-isomer (if present) would exhibit steric clash between substituents. The hydroxy-octenyl derivative’s hydroxyl group introduces polarity and chiral complexity, enabling applications in asymmetric synthesis .

Physicochemical Properties: Lipophilicity: The pentylidene chain increases hydrophobicity (logP ~2.5 estimated) compared to benzylidene (logP ~2.8) and methyl (logP ~1.2) analogs. Boiling Points: Aliphatic derivatives (e.g., 2-methylcyclopentanone, bp 139–140°C ) have lower boiling points than aromatic or hydroxy-substituted analogs.

Reactivity: this compound’s enone system is more electrophilic than saturated ketones (e.g., 2-methylcyclopentanone) but less reactive than benzylidene derivatives due to reduced conjugation . The hydroxy-octenyl compound’s -OH group enables hydrogen bonding, altering solubility in polar solvents like ethanol or water .

Research Findings

  • Synthetic Utility: Benzylidenecyclopentanones are widely used as dienophiles in Diels-Alder reactions, while methyl-substituted analogs serve as solvents or intermediates in ketone chemistry .
  • Biological Activity: Hydroxy-substituted cyclopentanones (e.g., the octenyl derivative ) are studied for antimicrobial properties due to their ability to disrupt lipid membranes.

Biological Activity

(2Z)-2-pentylidenecyclopentanone, a compound with the molecular formula C10_{10}H16_{16}O, is a member of the cyclopentanone family. This compound has garnered interest due to its potential biological activities, which include antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for its application in pharmaceuticals and other fields.

Chemical Structure

The structure of this compound can be represented as follows:

C1C2C3C4C5\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5

Where:

  • C1-C5 represent the carbon atoms forming the cyclopentanone ring.
  • The pentylidene group is attached at the second position.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital in neutralizing free radicals and preventing oxidative stress, which can lead to various diseases. Studies have shown that compounds with similar structures often demonstrate enhanced antioxidant activity due to their ability to donate electrons and stabilize free radicals.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. The compound has been tested for its anti-inflammatory effects using various in vitro models. For instance, in a study involving murine macrophage cell lines (RAW 264.7), this compound demonstrated inhibition of nitric oxide (NO) production, suggesting its potential to modulate inflammatory responses .

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. In vitro tests have shown effectiveness against a range of bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications in the chemical structure can significantly influence biological activity. For instance, variations in substituents on the aromatic rings can enhance or diminish the compound's effectiveness against specific biological targets.

Substituent Effect on Activity
Hydroxyl groupIncreases anti-inflammatory activity
Methoxy groupEnhances antioxidant properties
Halogen substitutionGenerally reduces activity

Case Studies and Research Findings

  • Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various cyclopentanones, including this compound, using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, correlating with increased concentrations of the compound .
  • Anti-inflammatory Study : In an experimental model simulating inflammation, this compound was administered to RAW 264.7 cells treated with lipopolysaccharide (LPS). The results showed a dose-dependent decrease in NO production, indicating effective anti-inflammatory action .
  • Antimicrobial Research : A comparative study assessed the antimicrobial efficacy of this compound against various bacterial strains, including E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics .

Safety and Toxicology

Toxicological assessments indicate that this compound has low acute toxicity and does not exhibit significant genotoxicity or mutagenicity in standard assays . However, further studies are required to fully understand its safety profile at various concentrations and exposure levels.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high stereochemical purity of (2Z)-2-pentylidenecyclopentanone?

The stereoselective synthesis of this compound requires careful control of reaction conditions. A validated approach involves olefination reactions using stabilized ylides or Wittig reagents under inert atmospheres. For example, X-ray crystallography (XDS program) confirms stereochemistry post-synthesis by refining anisotropic thermal parameters and hydrogen atom positions via SHELX86/SHELXL software . Key steps include:

  • Precursor preparation : Cyclopentanone derivatives (e.g., 2-formylcyclopentanone) as starting materials .
  • Stereocontrol : Use of low-temperature (-78°C) reactions to minimize isomerization.
  • Validation : Compare experimental IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with NIST reference data to confirm functional groups .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • IR Spectroscopy : Identify conjugated carbonyl (C=O) and alkene (C=C) stretches. NIST data for cyclopentanone derivatives show C=O peaks at 1740–1700 cm⁻¹ and C=C at 1650–1600 cm⁻¹ .
  • NMR : ¹H NMR signals for the cyclopentanone ring protons appear at δ 1.5–2.5 ppm, while the pentylidene group shows δ 5.0–5.5 ppm (Z-alkene coupling constants: J = 10–12 Hz) .
  • GC-MS : Use capillary columns (e.g., DB-5) with He carrier gas for retention time matching against NIST libraries .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., boiling points, ΔvapH) be resolved?

Discrepancies in thermodynamic properties often arise from measurement techniques or sample purity. A systematic approach includes:

  • Data Cross-Validation : Compare experimental boiling points (e.g., 139–145°C for related cyclopentanones) with NIST-recommended values .
  • Purity Assessment : Use GC-MS to detect impurities >0.1% .
  • Error Analysis : For enthalpy of vaporization (ΔvapH), discrepancies ≤5% may stem from calorimetric vs. computational methods .

Table 1 : Selected Thermodynamic Data for Cyclopentanone Derivatives

PropertyValue RangeSource
Boiling Point (°C)139–145
ΔvapH (kcal/mol)7.36–7.50
Cp,gas (cal/mol·K)23.6 (298.15 K)

Q. What mechanistic insights explain the compound’s reactivity in [4+2] cycloadditions?

The electron-deficient cyclopentanone carbonyl group enhances dienophile activity in Diels-Alder reactions. Computational studies (e.g., DFT) reveal:

  • Frontier Molecular Orbitals : The LUMO of this compound localizes on the carbonyl, facilitating electron-rich diene interactions .
  • Steric Effects : The pentylidene group’s Z-configuration reduces steric hindrance, favoring endo transition states .
  • Kinetic Studies : Monitor reaction progress via HPLC or in situ IR to track carbonyl consumption .

Q. How can computational models predict the compound’s stability under varying pH and temperature?

  • Molecular Dynamics (MD) Simulations : Simulate degradation pathways (e.g., hydrolysis) using software like GROMACS. Parameters include:
    • pH Effects : Protonation of the carbonyl oxygen at pH < 3 accelerates hydrolysis .
    • Thermal Stability : Arrhenius plots derived from DSC data (e.g., decomposition onset at >200°C) .
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to experimental stability data from PubChem .

Q. Methodological Notes

  • Data Reproducibility : Archive raw crystallographic data (e.g., CCDC 192821–192823) for independent validation .
  • Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulating spectral, computational, and synthetic data) .
  • Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., iodinated analogs) .

Properties

IUPAC Name

(2Z)-2-pentylidenecyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h6H,2-5,7-8H2,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKUNNFZLUCEET-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C1CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\1/CCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860180
Record name (2Z)-2-Pentylidenecyclopentanone
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Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163843-05-8, 16424-35-4
Record name 2-Pentylidenecyclopentanone, (2Z)-
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Record name Cyclopentanone, 2-pentylidene-
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Record name (2Z)-2-Pentylidenecyclopentanone
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Record name 2-pentylidenecyclopentan-1-one
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Record name 2-PENTYLIDENECYCLOPENTANONE, (2Z)-
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Synthesis routes and methods I

Procedure details

A 100 mL four-necked flask was charged with 16.6 g (0.92 mol) of water and 0.16 g (0.004 mol) of sodium hydroxide. After cooling the contents of the flask to 15° C. under stirring, a mixed solution containing 61.3 g (0.71 mol) of valeraldehyde (acid value: 1.5 mg-KOH/g) and 237.8 g (2.83 mol) of cyclopentanone, and 36.0 g of a sodium hydroxide aqueous solution (concentration of sodium hydroxide: 0.36% by mass) were added dropwise into the flask over 6 h. While dropping, the resulting reaction mixture was withdrawn from the flask at a rate 1.4 times the dropping rate, and introduced into a dropping funnel (separator) to separate the reaction mixture into an organic layer and a water layer. The water layer separated as a lower layer of the reaction mixture was returned to the flask. Whereas, the organic layer separated as an upper layer of the reaction mixture was collected every one hour, and each part of the organic layer collected every one hour was subjected to gas chromatography. After completion of the dropping, the reaction mixture in the flask was separated into the respective layers, and each of the thus separated organic and water layers was analyzed by gas chromatography. As a result, it was confirmed that the organic layer contained 3.06 g (0.036 mol) of valeraldehyde, 106.5 g (0.63 mol) of 2-(1-hydroxy-n-pentyl)cyclopentanone and 2.13 g (0.014 mol) of pentylidene cyclopentanone (conversion rate of valeraldehyde: 95.0%; yield: 89.9%).
Name
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
61.3 g
Type
reactant
Reaction Step Two
Quantity
237.8 g
Type
reactant
Reaction Step Two
Quantity
36 g
Type
reactant
Reaction Step Two
Quantity
3.06 g
Type
reactant
Reaction Step Three
Quantity
106.5 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 3-L reaction flask was charged with cyclopentanone (500 g, 6 mol), water (H2O) (500 mL) and sodium hydroxide (NaOH) (10 g, 0.25 mol). Valeraldehyde (430 g, 5 mol) was fed into the reaction flask over 3 hours while the temperature was maintained at 25-30° C. After the feeding was completed, the reaction was aged for 2 hours and neutralized with hydrochloric acid (HCl) (30 g, 0.3 mol) while the temperature was maintained at 25-30° C. The reaction mass was further aged for 2 hours. The organic layer was separated and washed with saturated aqueous sodium bicarbonate (NaHCO3) (200 mL). The obtained crude product was fractionated to provide 2-pentylidene-cyclopentanone (523 g) having a boiling point of 122° C. at 3 mmHg A 1-L zipper autoclave was charged with 2-pentylidine cyclopentanone (523 g) and palladium on carbon (Pd/C) (2 g). The autoclave was purged three times with nitrogen followed by three times with hydrogen. The autoclave agitator was then turned on to 1500 rpm and the pressure was set to 100 psi. The reaction was allowed to exotherm to about 120° C. and maintained at this temperature for 2 hours. The autoclave was cooled to an ambient temperature. The hydrogen was then vented and the autoclave was subsequently purged three times with nitrogen. The Pd/C was removed by filtration through Celite®. The crude product 2-pentyl-cyclopentanone (520 g) was obtained and used in following steps without further purification.
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
430 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a 300 ml four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were placed 2-(1-hydroxypentyl)cyclopentanone (70 g) synthesized in Reference Example 1, oxalic acid (0.7 g) and toluene (140 ml), and the whole was refluxed to allow dehydration to proceed. The formed water was removed and the reaction was continued until water was not formed any more (about 2.5 hours). The reaction mixture was washed with water and the layers were separated from each other. The resulting organic layer was further washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover toluene and unreacted cyclopentanone, whereby a crude product (63 g) was obtained. The product was distilled using a Widmer distillation apparatus to obtain 52 g of 2-pentylidenecyclopentanone (boiling point: 92° C./533 Pa).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

(2Z)-2-pentylidenecyclopentanone
(2Z)-2-pentylidenecyclopentanone
(2Z)-2-pentylidenecyclopentanone
(2Z)-2-pentylidenecyclopentanone
(2Z)-2-pentylidenecyclopentanone
(2Z)-2-pentylidenecyclopentanone

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